

Ferruginol chemical structure and properties

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Compound of Interest

Compound Name: *Ferruginol*

Cat. No.: *B158077*

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An In-depth Technical Guide on **Ferruginol**: Chemical Structure, Properties, and Biological Activity

Abstract

Ferruginol is a phenolic abietane diterpenoid found in several plant families, notably Cupressaceae and Lamiaceae.[1] This compound has garnered significant scientific interest due to its diverse pharmacological profile, which includes antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This technical guide provides a comprehensive overview of **ferruginol**'s chemical structure, physicochemical properties, and key biological mechanisms. It details the signaling pathways modulated by **ferruginol** and provides standardized experimental protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Ferruginol (C₂₀H₃₀O) is a tricyclic diterpenoid belonging to the abietane chemical class, characterized by three fused six-membered rings.[1] Its structure features a phenol group, which is crucial for its biological activity.

Table 1: Physicochemical Properties of **Ferruginol**

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₃₀ O	[1][4][5]
Molecular Weight	286.45 g/mol	[1][5][6]
IUPAC Name	(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol	[7][8]
CAS Number	514-62-5	[2][4][9]
Appearance	Off-white to yellow powder	[6]
Melting Point	56-57 °C	[1][6][7]
Density	1.0 ± 0.1 g/cm ³	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2][9]
Storage	Store at -20°C, protect from light	[5][6]

 Table 2: Spectroscopic Data of **Ferruginol**

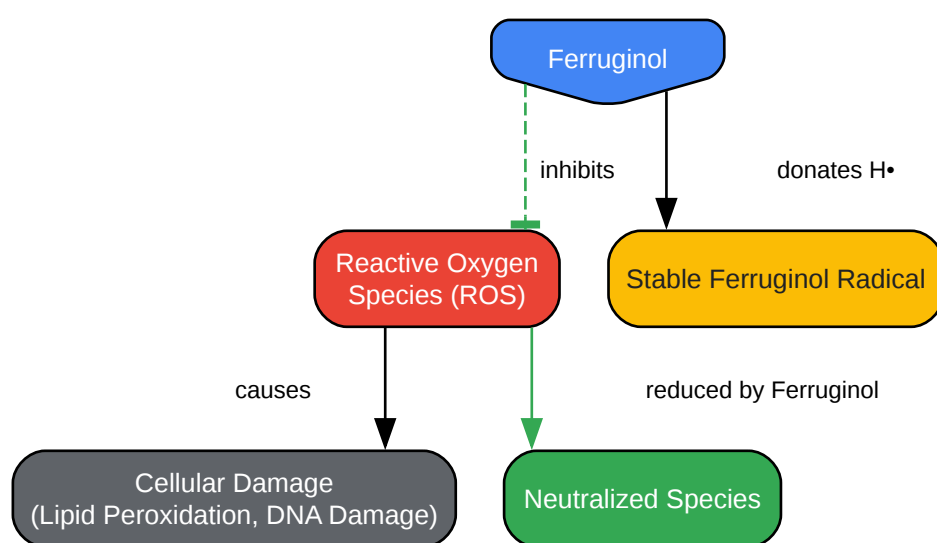
Technique	Data	Source(s)
Mass Spectrometry (MS)	Molecular ion peak at m/z 286	[1]
GC-MS Analysis	Used for identification in plant extracts and reaction products	[1][10]
NMR Spectroscopy	Proton NMR and Mass Spectrometric Analysis are used for identity confirmation	[6]

Biological Activities and Signaling Pathways

Ferruginol's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways.

Antioxidant Activity

Ferruginol functions as a potent antioxidant. The key mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. This process is critical in protecting cells from oxidative stress.[11][12]



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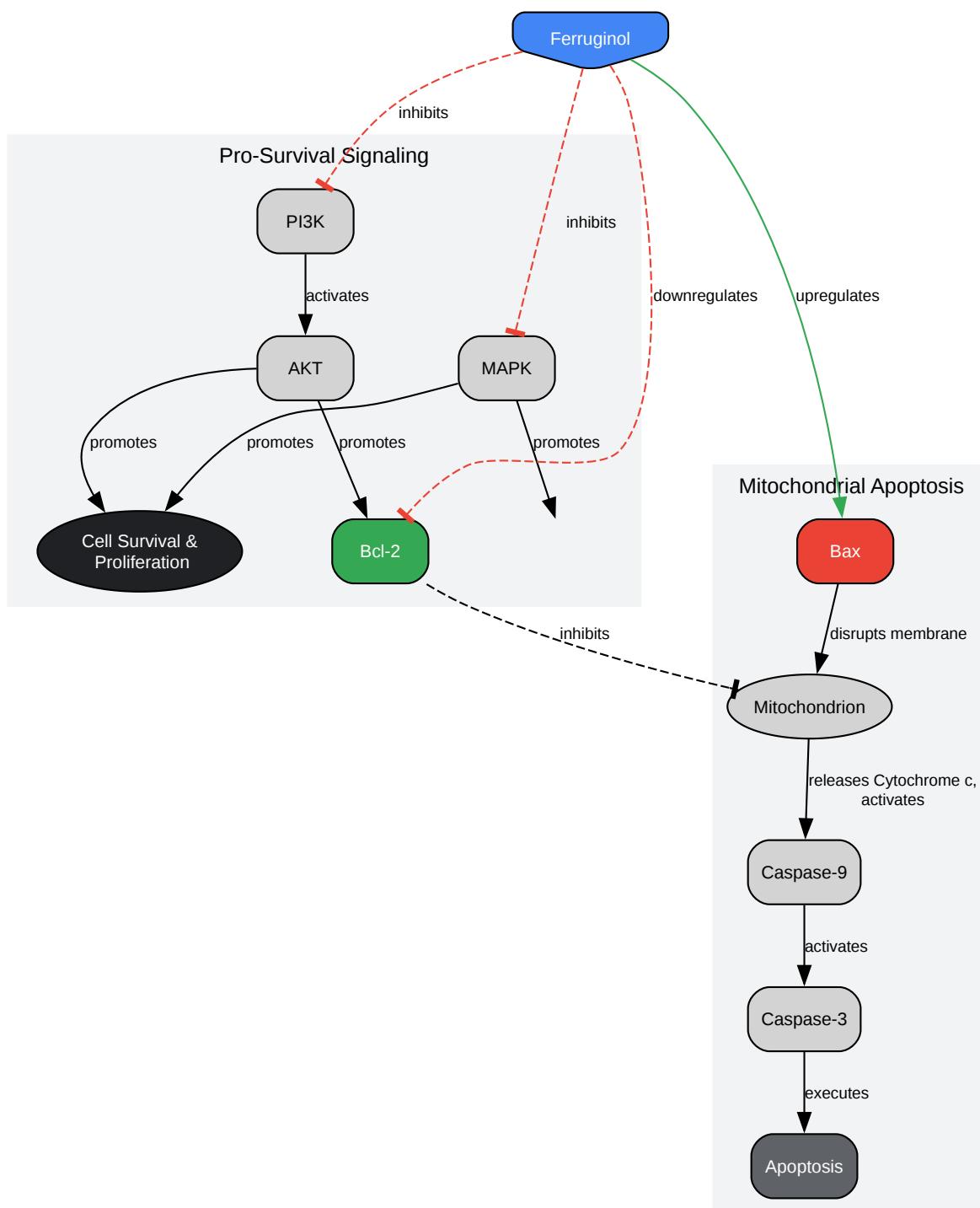
Caption: **Ferruginol**'s free radical scavenging mechanism.

Anticancer Activity

Ferruginol demonstrates significant anticancer effects across various cancer cell lines, including ovarian, lung, prostate, and thyroid cancer.[13][14][15][16] Its primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of survival signaling pathways.

- **Apoptosis Induction:** **Ferruginol** induces apoptosis through the intrinsic (mitochondrial) pathway. It downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[14][15] This leads to the activation of a caspase cascade (caspase-9 and caspase-3), resulting in programmed cell death.[14]

- Cell Cycle Arrest: In ovarian cancer cells, **ferruginol** has been shown to induce cell cycle arrest at the G2/M phase.[\[13\]](#)
- Signaling Pathway Inhibition: **Ferruginol** suppresses critical survival pathways, including the PI3K/AKT and MAPK signaling cascades, which are often hyperactivated in cancer cells.[\[15\]](#)
[\[16\]](#)



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Caption: Key anticancer signaling pathways modulated by **ferruginol**.

Experimental Protocols

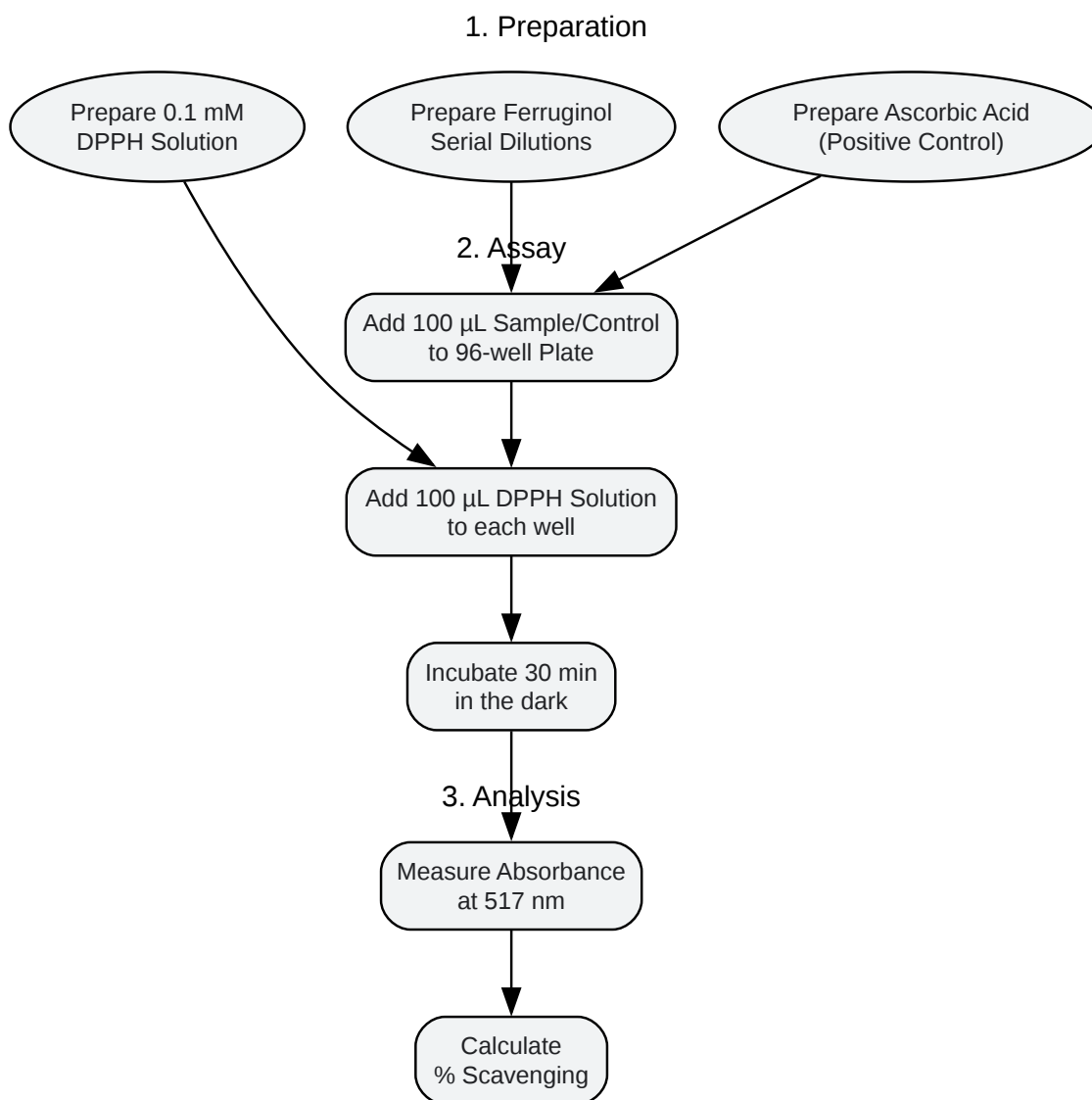
DPPH Radical Scavenging Assay

This assay quantifies the antioxidant capacity of **ferruginol** by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[\[17\]](#)[\[18\]](#)

Methodology:

- Reagent Preparation:
 - Prepare a 0.1 mM DPPH working solution in methanol. Store in an amber bottle to protect from light.[\[19\]](#)
 - Prepare a stock solution of **ferruginol** in methanol (e.g., 1 mg/mL). Create a series of dilutions from this stock.
 - Prepare a positive control, such as ascorbic acid, using the same serial dilution scheme.
- Assay Procedure (96-well plate format):
 - To each well, add 100 µL of the **ferruginol** dilutions or control.
 - Add 100 µL of the 0.1 mM DPPH solution to all wells.
 - Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for 30 minutes.[\[17\]](#)[\[18\]](#)
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - The percentage of radical scavenging activity is calculated as follows:
 - % Scavenging = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$

- Where A_{blank} is the absorbance of the blank control and A_{sample} is the absorbance of the sample.



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Caption: Standard workflow for the DPPH antioxidant assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of **ferruginol** on cancer cells by measuring metabolic activity.

Methodology:

- Cell Culture:
 - Seed cancer cells (e.g., A549, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well.
 - Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
- Treatment:
 - Treat cells with various concentrations of **ferruginol** (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Incubation:
 - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
- Solubilization and Measurement:
 - Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate for 10 minutes.
 - Measure the absorbance at 570 nm.
- Calculation:
 - Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and survival signaling (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT).[\[14\]](#)

Methodology:

- Protein Extraction:
 - Treat cells with **ferruginol** for the desired time.
 - Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant containing total protein.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA or Bradford assay.
- SDS-PAGE and Transfer:
 - Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Normalize band intensities to a loading control like β -actin or GAPDH.

Conclusion

Ferruginol is a natural diterpenoid with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anticancer properties, mediated through the modulation of key cellular pathways such as apoptosis and pro-survival signaling, highlight its significant therapeutic potential. The standardized protocols provided herein offer a robust framework for further investigation into its mechanisms and development as a novel agent in oncology and other therapeutic areas.

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